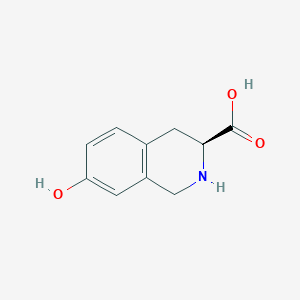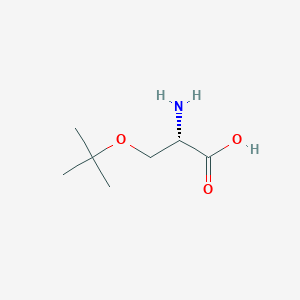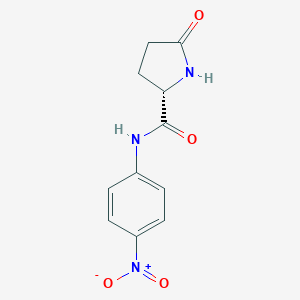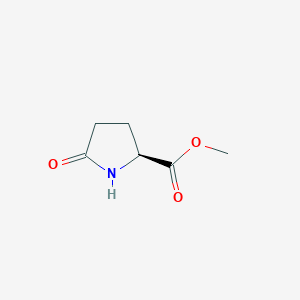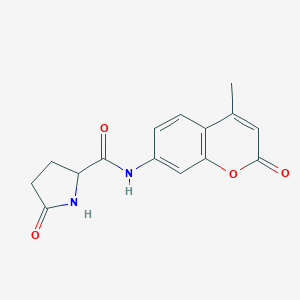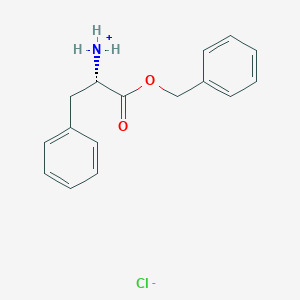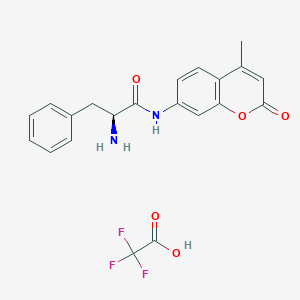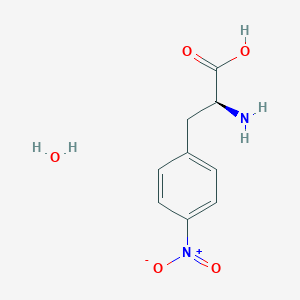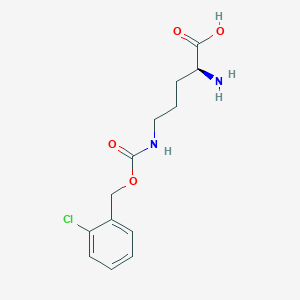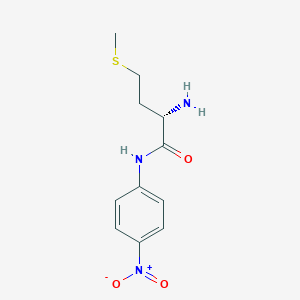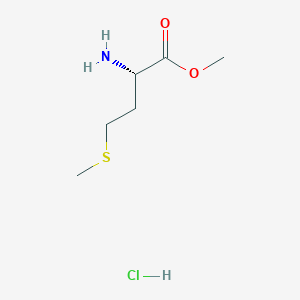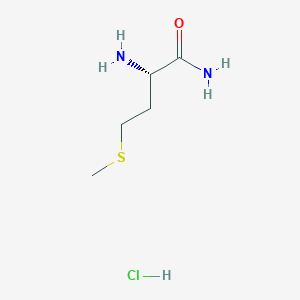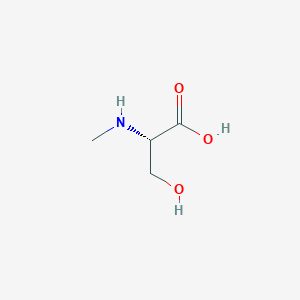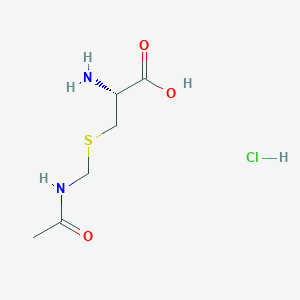
H-Cys(Acm)-OH HCl
概要
説明
H-Cys(Acm)-OH HCl is a compound with the molecular formula C6H13ClN2O3S . It is used in peptide and protein science .
Synthesis Analysis
The synthesis of H-Cys(Acm)-OH HCl involves protecting group chemistry for the cysteine thiol group . This has enabled a vast array of peptide and protein chemistry over the last several decades . Increasingly sophisticated strategies for the protection, and subsequent deprotection, of cysteine have been developed .Molecular Structure Analysis
The molecular structure of H-Cys(Acm)-OH HCl includes elements such as carbon, hydrogen, chlorine, nitrogen, oxygen, and sulfur .Chemical Reactions Analysis
The chemical reactions involving H-Cys(Acm)-OH HCl are complex and involve several steps. The Acm protecting group for the thiol functionality of cysteine is removed under conditions that are orthogonal to the acidic milieu used for global deprotection in Fmoc-based solid-phase peptide synthesis .Physical And Chemical Properties Analysis
The physical and chemical properties of H-Cys(Acm)-OH HCl include its molecular weight, which is 228.70 g/mol .科学的研究の応用
“H-Cys(Acm)-OH HCl” is a derivative of the amino acid cysteine, where the thiol group of cysteine is protected by an acetamidomethyl (Acm) group . This protecting group is widely used in the chemical synthesis of peptides that contain one or more disulfide bonds .
-
Peptide Synthesis
- The Acm protecting group is used in peptide synthesis to prevent unwanted reactions of the cysteine thiol group during the synthesis process .
- The protecting group can be removed after the synthesis is complete, allowing the thiol group to participate in subsequent reactions, such as the formation of disulfide bonds .
-
Protein Labelling
- The Acm protecting group can also be used in the labelling of proteins. The protecting group can be selectively removed under certain conditions, allowing for the attachment of a label to the cysteine residue .
- This can be useful in a variety of research applications, such as studying the structure and function of the protein .
-
Synthesis of Complex Disulfide-rich Peptides
-
Semisynthesis of Proteins
- The Acm protecting group can also be used in the semisynthesis of proteins .
- This involves the chemical synthesis of a peptide fragment of the protein, which is then combined with the rest of the protein produced through biological means .
- The Acm group can be selectively removed after the peptide fragment has been attached to the rest of the protein, allowing for the formation of disulfide bonds .
Safety And Hazards
Safety precautions for handling H-Cys(Acm)-OH HCl include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
将来の方向性
特性
IUPAC Name |
(2R)-3-(acetamidomethylsulfanyl)-2-aminopropanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O3S.ClH/c1-4(9)8-3-12-2-5(7)6(10)11;/h5H,2-3,7H2,1H3,(H,8,9)(H,10,11);1H/t5-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZWPOAKLKGUXDD-JEDNCBNOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCSCC(C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NCSC[C@@H](C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
H-Cys(Acm)-OH HCl | |
CAS RN |
28798-28-9 | |
| Record name | S-(Acetamidomethyl)-L-cysteine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28798-28-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | S-(acetamidomethyl)-L-cysteine monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.740 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



